

PNRI-299 Ref-1 inhibitory concentration range

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Compound Focus: Pnri-299

CAS No.: 550368-41-7

Cat. No.: S640959

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PNRI-299 Inhibitory Concentration Data

The quantitative data for **PNRI-299** is summarized in the table below for quick reference.

Assay Type	Target	IC ₅₀ / Effective Concentration	Selectivity Notes
In Vitro Transcription Inhibition [1] [2] [3]	AP-1	20 µM	No effect on NF-κB transcription or thioredoxin (Trx) up to 200 µM. [1] [2] [3]
In Vivo Mouse Asthma Model [1] [2] [3]	Allergic Airway Inflammation	0.75 mg/kg and 2.0 mg/kg (intranasal)	Significantly reduced eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels.

Detailed Experimental Protocols

The following methodologies are reconstructed from the foundational **PNRI-299** study [3].

In Vitro: Inhibition of AP-1 Transcription

This protocol measures the compound's effect on AP-1-driven reporter gene expression.

- **Cell Culture:** Use human lung epithelial A549 cells. Culture them in standard medium until confluent.
- **Transfection:** Transiently transfect the cells with an AP-1 reporter construct.
- **Compound Treatment:** Treat the transfected cells with **PNRI-299**. The study identified an IC₅₀ of 20 µM.
- **Analysis:** Measure reporter gene activity (e.g., luciferase) to quantify inhibition of AP-1 transcription. Specificity should be confirmed using an NF-κB reporter system, where **PNRI-299** showed no activity up to 200 µM.

In Vivo: Mouse Model of Allergic Asthma

This protocol evaluates the efficacy of **PNRI-299** in a disease model.

- **Animal Sensitization:** Use female BALB/c mice (6-8 weeks old).
 - Administer an intraperitoneal (i.p.) injection of 100 µg of ovalbumin (OVA) complexed with alum on days 0 and 14.
- **Airway Challenge:**
 - On days 14, 25, 26, and 27, administer an intranasal (i.n.) dose of 50 µg of OVA to provoke airway inflammation.
- **Compound Administration:**
 - Administer **PNRI-299** via intranasal instillation at doses of **0.75 mg/kg or 2.0 mg/kg**.
 - Dosing should occur 30 minutes before the OVA challenge on days 25, 26, and 27.
 - Anesthetize mice (e.g., with xylazine/ketamine) before intranasal procedures.
 - Dissolve **PNRI-299** in a vehicle of 0.16% DMSO in saline.
- **Tissue Collection and Analysis:** On day 28:
 - **Bronchoalveolar Lavage (BAL):** Collect fluid from the right lung to analyze inflammatory cell influx (e.g., eosinophils).
 - **Lung Tissue:** Fix the left lung for histology.
- **Histopathological Assessment:**
 - Stain lung sections with **Hematoxylin and Eosin (H&E)** to assess inflammatory cell infiltration and edema.
 - Use specific stains (e.g., Periodic acid-Schiff) to evaluate **mucus hypersecretion**.
 - Perform morphometry in a blinded manner.

Target Identification: Affinity Chromatography

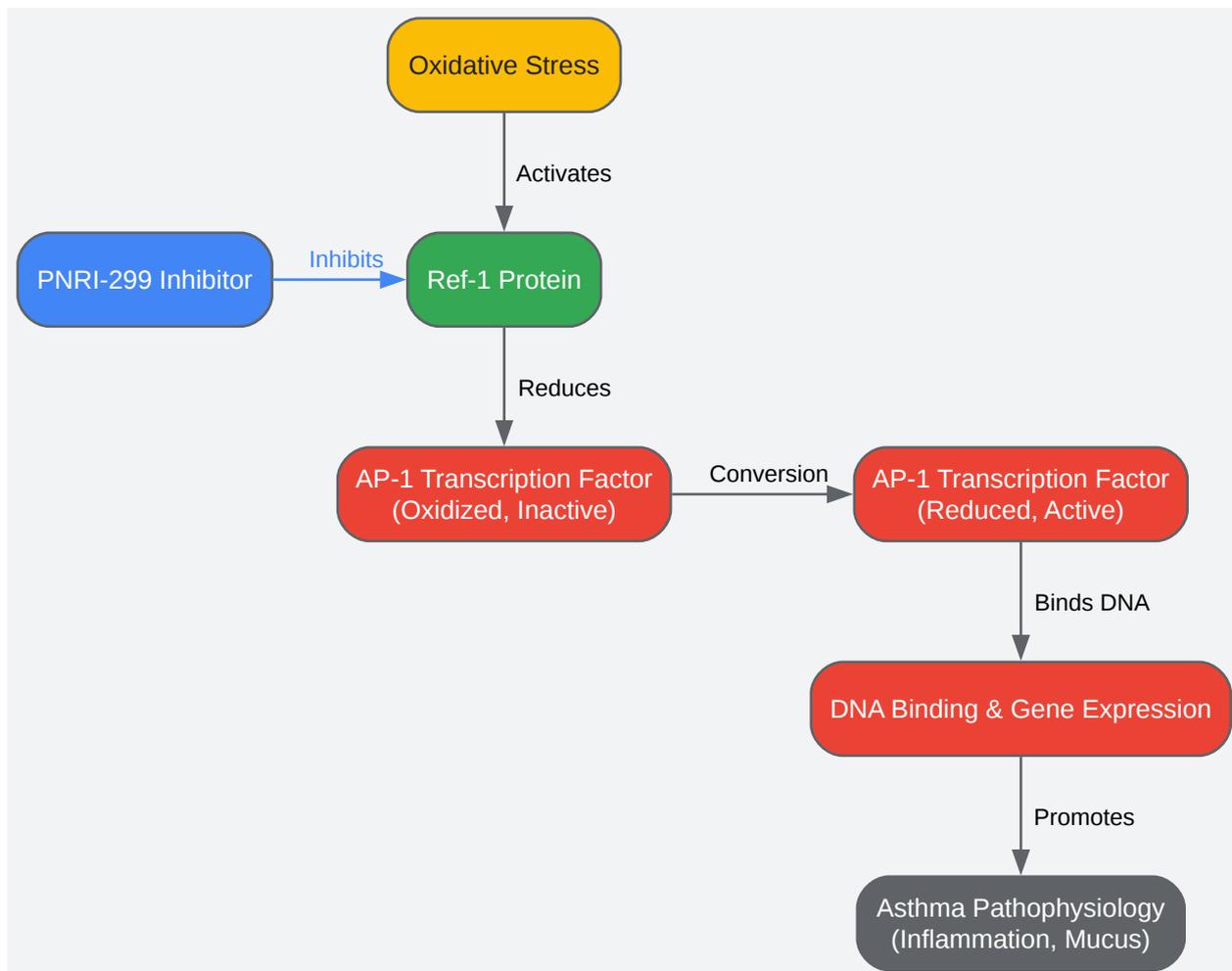
This method identifies the molecular target of **PNRI-299** [3].

- **Prepare Cell Extracts:** Generate soluble cytosolic and nuclear protein extracts from A549 cells.

- **Incubation with Probe:** Incubate the extracts with a biotinylated derivative of the **PNRI-299** affinity reagent.
- **Capture Target Complex:** Add streptavidin-coated beads to the mixture to capture the biotinylated compound and any bound proteins.
- **Wash and Elute:** Wash the beads extensively with PBS to remove unbound proteins. Elute the specifically bound proteins by boiling in SDS-PAGE sample buffer.
- **Analysis:** Identify the eluted proteins using SDS/PAGE. The study confirmed **Ref-1** as the primary molecular target through this method.

PNRI-299 Mechanism of Action

The diagram below illustrates the redox-dependent mechanism by which **PNRI-299** inhibits AP-1 signaling.



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Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for PNRI-299? One supplier recommends storing the product at -20°C [4]. Always refer to the Certificate of Analysis from your supplier for specific handling instructions.

Q2: Does PNRI-299 affect the NF- κ B pathway? No. The compound is selective for the Ref-1/AP-1 pathway. At concentrations up to **200 μM** , it showed no effect on NF- κ B transcription or thioredoxin activity [1] [2] [3].

Q3: What is the molecular target of PNRI-299? The molecular target was identified as the oxidoreductase **Redox Effector Factor-1 (Ref-1)**, also known as APE-1. **PNRI-299** specifically reacts with the redox nucleophile Cys-65 on Ref-1 to inhibit its activation of AP-1 [1] [3] [5].

Q4: Are there next-generation Ref-1 inhibitors available? Yes, the field has advanced. Second-generation Ref-1 redox inhibitors such as **APX2009** and its predecessor **APX3330** have been developed and used in more recent preclinical studies, including for cancer and neovascular eye disease [6] [7].

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